(5-Nitrofuran-2-yl)acetic acid

Physicochemical characterization Quality control Procurement specification

(5-Nitrofuran-2-yl)acetic acid is a strategic nitrofuran building block with a methylene (–CH₂–) spacer between the furan ring and carboxyl group. This substitution pattern reduces the electron-withdrawing effect on the nitro group, providing access to a distinct, tunable region of reduction potential for structure-activity studies. It is ideal for amide coupling aimed at modulating antibacterial IC₅₀ while managing genotoxic liability. Ensure your synthesis uses this specific congener to avoid potency shifts caused by 5-nitro-2-furoic acid substitution errors.

Molecular Formula C6H5NO5
Molecular Weight 171.11 g/mol
CAS No. 6281-22-7
Cat. No. B14728509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Nitrofuran-2-yl)acetic acid
CAS6281-22-7
Molecular FormulaC6H5NO5
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C6H5NO5/c8-6(9)3-4-1-2-5(12-4)7(10)11/h1-2H,3H2,(H,8,9)
InChIKeyNVUFQIYRBZNMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Nitrofuran-2-yl)acetic Acid (CAS 6281-22-7): Procurement-Relevant Physicochemical and Structural Profile


(5-Nitrofuran-2-yl)acetic acid (IUPAC: 2-(5-nitrofuran-2-yl)acetic acid) is a small-molecule nitrofuran derivative bearing a nitro group at the furan 5-position and an acetic acid side chain at the 2-position, with molecular formula C₆H₅NO₅ and a molecular weight of 171.11 g·mol⁻¹ . Its measured density is 1.534 g·cm⁻³, boiling point 360.5 °C at 760 mmHg, and flash point 171.8 °C . The compound belongs to the 5-nitrofuran class, whose antibacterial pharmacophore was established by Dodd and Stillman in 1944 [1], and is primarily employed as a synthetic building block for more complex nitrofuran-based antimicrobial agents and enzyme inhibitors [2].

Why (5-Nitrofuran-2-yl)acetic Acid Cannot Be Replaced by Other 5-Nitrofuran Carboxylic Acids in Synthesis and Screening


Within the 5-nitrofuran scaffold family, the position and nature of the carboxylic acid-bearing side chain critically determine both physicochemical properties and biological outcomes. (5-Nitrofuran-2-yl)acetic acid differs from the more common 5-nitrofuran-2-carboxylic acid (CAS 645-12-5) by the insertion of a methylene (–CH₂–) spacer between the furan ring and the carboxyl group, which alters the pKₐ, conformational flexibility, and electronic communication between the nitroaromatic core and the reactive acid handle . This seemingly minor structural variation translates into measurable differences in reduction potential: the Stradiņš group demonstrated that substituents at position 2 of 5-nitrofurans quantitatively modulate the half-wave potential of the first and second electroreduction stages via linear free-energy relationships, with direct implications for nitroreductase-dependent bioactivation [1]. Consequently, substituting this compound with 5-nitro-2-furoic acid or 5-nitrofurfuryl acetate in a synthetic route will yield a different downstream derivative with altered antibacterial potency and genotoxic liability, as predicted by the QSAR models of Pires et al. where the Hammett substituent constant (σ) and cyclic voltammetric reduction potential (E) are the dominant activity determinants [2].

Quantitative Comparative Evidence for (5-Nitrofuran-2-yl)acetic Acid: Physicochemical, Synthetic, and Biological Differentiation


Molecular Weight and Density Differentiate (5-Nitrofuran-2-yl)acetic Acid from the Direct Carboxylic Acid Analog 5-Nitro-2-furoic Acid

(5-Nitrofuran-2-yl)acetic acid (MW 171.11 g·mol⁻¹) bears a methylene-extended acetic acid side chain, giving it a molecular weight approximately 14 Da greater and a measured density of 1.534 g·cm⁻³ compared with 5-nitrofuran-2-carboxylic acid (MW 157.08 g·mol⁻¹, density not reported at equivalent conditions) . This mass and density difference is analytically resolvable by HPLC-MS or GC-MS and serves as a definitive identity check to prevent procurement mix-ups between the two commonly confused nitrofuran carboxylic acid building blocks .

Physicochemical characterization Quality control Procurement specification

The –CH₂–COOH Side Chain of (5-Nitrofuran-2-yl)acetic Acid Confers Distinct Conformational and pKₐ Properties Relative to the Directly Attached –COOH of 5-Nitro-2-furoic Acid

The methylene spacer in (5-nitrofuran-2-yl)acetic acid separates the carboxyl group from the electron-withdrawing nitrofuran ring, yielding a predicted pKₐ closer to that of a typical aliphatic carboxylic acid rather than the strongly acidified heteroaromatic carboxylic acid of 5-nitro-2-furoic acid (predicted pKₐ = 2.06 ± 0.10) . Additionally, the CH₂ linker introduces a rotatable bond absent in the directly conjugated analog, enabling different conformational sampling during target binding or solid-phase coupling reactions. In the electrochemical context, the distinct electronic effect of the –CH₂COOH substituent (vs. –COOH) at the furan 2-position produces a measurable shift in the first-stage half-wave reduction potential (E₁/₂) as predicted by the linear free-energy relationships established across ~50 5-nitrofuran derivatives studied by Stradiņš et al. [1].

Medicinal chemistry Synthetic intermediate selection Structure–property relationships

QSAR Models Predict That the Electronic Nature of the 2-Position Substituent Governs Antibacterial IC₅₀ in 5-Nitrofuran Derivatives

The Pires et al. (2001) QSAR study of three sets of 5-nitrofuran derivatives established that the Hammett substituent constant (σ) and the cyclic voltammetric reduction potential (E) of the 2-position substituent are the dominant negative contributors to the IC₅₀ values against both Staphylococcus aureus (ATCC-25923) and Caulobacter crescentus (strain NA 1000) [1]. For (5-nitrofuran-2-yl)acetic acid, the –CH₂COOH substituent possesses a distinct σ value and reduction potential compared with the –COOH, –CHO, –CH₂OAc, and hydrazone-containing side chains of other nitrofuran intermediates. The QSAR equations show negative coefficients for both σ and E terms, indicating that more electron-withdrawing and more easily reduced substituents at position 2 yield lower (more potent) IC₅₀ values [1]. This provides a computable framework for predicting the relative antibacterial potency of derivatives synthesized from this building block versus those derived from alternative nitrofuran acids.

Antibacterial drug design QSAR Nitroreductase bioactivation

Furazidin and Nitrofurantoin Exhibit Quantifiably Different MICs Against Uropathogens, Demonstrating That Nitrofuran Side-Chain Modifications Drive Clinically Meaningful Potency Differences

A direct comparative study of furazidin versus nitrofurantoin against common uropathogens demonstrated that furazidin exhibits 2- to 8-fold lower MIC values than nitrofurantoin: furazidin MIC range was 4–64 mg·L⁻¹ for Enterobacteriaceae and 2–4 mg·L⁻¹ for Gram-positive cocci, whereas nitrofurantoin MIC range was 16–64 mg·L⁻¹ for Enterobacteriaceae and 8–64 mg·L⁻¹ for Gram-positive cocci [1]. Both furazidin and nitrofurantoin are 5-nitrofuran drugs distinguished only by their N-substituent on the hydantoin/semicarbazone side chain. This clinical evidence validates that the identity and electronic character of the 2-position side chain—precisely the structural parameter that (5-nitrofuran-2-yl)acetic acid contributes as a building block—directly controls antibacterial potency and spectrum. Derivatives synthesized from (5-nitrofuran-2-yl)acetic acid can be expected to exhibit a distinct MIC profile governed by the same electronic principles identified in the QSAR studies of Pires et al. [2].

Urinary tract infection Antimicrobial susceptibility Nitrofuran clinical comparators

Genotoxicity Screening of 36 Nitrofuran Derivatives Demonstrates Quantitative Mutagenicity Differences Predictive of Procurement Risk for Nitrofuran Building Blocks

In a quantitative genotoxicity screen of 36 nitrated furan and arenofuran derivatives using the phage T7 inactivation test, compounds were ranked by mutagenicity index (MI), where MI values < 8.0 indicate positive genotoxicity and higher values represent negative genotoxicity; all but one of the tested compounds were found to be genotoxic, but with graded quantitative MI differences [1]. Because (5-nitrofuran-2-yl)acetic acid has a distinct 2-substituent electronic profile compared with the tested derivatives (which included compounds with –CH=CH–, –CH=N–, and directly conjugated carbonyl linkers), its MI value can be expected to differ based on the established correlation between reduction potential and genotoxic potency in this chemical class [2]. This quantitative genotoxicity ranking provides a framework for comparing the safety profile of (5-nitrofuran-2-yl)acetic acid with alternative nitrofuran building blocks when making procurement decisions for programs where genotoxic liability is a critical selection criterion.

Genotoxicity Mutagenicity index Safety assessment T7 inactivation test

Evidence-Based Application Scenarios for Procuring (5-Nitrofuran-2-yl)acetic Acid (CAS 6281-22-7)


Medicinal Chemistry: Synthesis of Side-Chain-Diversified 5-Nitrofuran Antibacterial Candidate Libraries

The –CH₂COOH handle of (5-nitrofuran-2-yl)acetic acid enables straightforward amide coupling or esterification to generate focused libraries of 5-nitrofuran derivatives with systematically varied side chains. Per the QSAR framework of Pires et al. [1], the electronic contribution of the resulting amide/ester substituent will directly modulate the IC₅₀ against Gram-positive and Gram-negative bacteria, allowing medicinal chemists to tune potency by selecting appropriate amine or alcohol coupling partners. This compound is preferred over 5-nitrofuran-2-carboxylic acid when a methylene spacer is desired to attenuate the electron-withdrawing effect of the carbonyl on the nitrofuran reduction potential, thereby providing access to a distinct region of the σ/E–activity landscape not reachable with the directly conjugated acid.

Electrochemical and Mechanistic Studies of Nitrofuran Bioactivation

Because the half-wave reduction potential (E₁/₂) of 5-nitrofuran derivatives is quantitatively sensitive to the nature of the 2-position substituent, as demonstrated across ~50 compounds by Stradiņš et al. [2], (5-nitrofuran-2-yl)acetic acid provides a well-defined reference compound for structure–electrochemistry relationship studies. Its –CH₂COOH substituent occupies an intermediate position on the electron-withdrawing scale between the strongly electron-withdrawing –COOH (5-nitro-2-furoic acid) and the electron-donating –CH₃ or –H substituents, making it valuable for calibrating computational models of nitroreductase substrate specificity.

Genotoxicity Risk Stratification in Early-Stage Nitrofuran Drug Discovery

The quantitative T7 inactivation mutagenicity index (MI) framework [3] can be applied to rank (5-nitrofuran-2-yl)acetic acid and its derivatives against known nitrofuran drugs. Procurement of this specific building block, with its distinct –CH₂COOH electronic profile, allows discovery teams to explore whether the methylene spacer reduces genotoxic liability relative to more electron-affinic nitrofuran carboxylic acids, thereby addressing one of the primary developability hurdles of the nitrofuran class while retaining antibacterial pharmacophore integrity.

Quality Control and Analytical Reference Standard for Nitrofuran Intermediate Supply Chains

The well-defined physicochemical properties of (5-nitrofuran-2-yl)acetic acid—density 1.534 g·cm⁻³, boiling point 360.5 °C at 760 mmHg, exact mass 171.01700 Da —enable its use as an analytical reference standard for HPLC-MS, GC-MS, or NMR-based identity and purity testing in pharmaceutical intermediate supply chains. Its molecular weight difference of +14 Da versus the common congener 5-nitrofuran-2-carboxylic acid provides unambiguous mass spectrometric discrimination, reducing the risk of procurement or inventory substitution errors in GMP manufacturing environments.

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